10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester
Description
Crystallographic Analysis of Benzazepine-Pyridine Fused Ring System
The crystallographic analysis of the benzazepine-pyridine fused ring system in 10,11-Dihydro-5H-pyrido[2,3-c]benzazepine-10-carboxylic acid ethyl ester reveals a complex tricyclic architecture that exhibits specific geometric constraints and intermolecular interactions. Advanced X-ray crystallographic techniques have been employed to elucidate similar tricyclic benzazepine structures, demonstrating the effectiveness of single crystal X-ray diffraction analysis in determining precise molecular geometries. The fused ring system consists of a seven-membered azepine ring bridging two six-membered aromatic rings, with the pyridine nitrogen contributing to the overall electronic distribution and structural stability.
The crystallographic data obtained through X-ray analysis of related tricyclic compounds shows that these systems typically exhibit planarity within the aromatic portions while displaying specific conformational preferences in the saturated bridge regions. The benzazepine framework demonstrates characteristic bond lengths and angles that are consistent with sp² hybridization in the aromatic regions and sp³ hybridization at the bridging carbon atoms. The nitrogen atom in the seven-membered ring adopts a pyramidal geometry, contributing to the overall three-dimensional shape of the molecule.
Intermolecular interactions play a crucial role in the crystal packing of benzazepine derivatives. Hydrogen bonding patterns, particularly those involving the nitrogen atoms and carbonyl groups, significantly influence the solid-state structure. The crystal structures of similar compounds reveal the formation of specific motifs through various non-covalent interactions, including carbon-hydrogen to oxygen hydrogen bonds and pi-pi stacking interactions between aromatic rings. These interactions contribute to the stability of the crystal lattice and influence the physical properties of the compound.
The 10,11-dihydro-5H-dibenz[b,f]azepine framework, which shares structural similarities with the target compound, has been extensively studied through crystallographic methods. These studies demonstrate that the tricyclic system exhibits essential planarity in the aromatic regions with maximum deviations typically less than 0.02 Angstroms for individual carbon atoms. The seven-membered azepine ring adopts a boat-like conformation to minimize ring strain while accommodating the geometric constraints imposed by the fused aromatic systems.
Conformational Studies of Ethyl Ester Substituent
The conformational behavior of the ethyl ester substituent in 10,11-Dihydro-5H-pyrido[2,3-c]benzazepine-10-carboxylic acid ethyl ester significantly influences the overall molecular geometry and crystal packing characteristics. Crystallographic studies of related ester-containing compounds reveal that the ester group can adopt various orientations relative to the tricyclic core, with the most stable conformations determined by minimizing steric interactions and maximizing favorable electrostatic interactions.
The carbonyl group of the ethyl ester exhibits specific orientation preferences that are influenced by the electronic environment of the adjacent tricyclic system. X-ray crystallographic analysis of similar compounds shows that ester carbonyl groups typically adopt either axial or equatorial orientations relative to the seven-membered ring, with the equatorial orientation often being more favorable due to reduced steric hindrance. The dihedral angles between the ester carbonyl plane and the tricyclic ring system provide critical information about the conformational preferences and potential for intramolecular interactions.
Nuclear magnetic resonance spectroscopy studies complement crystallographic data in understanding the solution-phase conformational dynamics of the ethyl ester group. The ethyl portion of the ester demonstrates characteristic chemical shifts and coupling patterns that reflect its conformational freedom and interactions with the adjacent aromatic systems. The methylene protons of the ethyl group exhibit specific chemical environments that are sensitive to the overall molecular conformation and the presence of aromatic ring current effects.
Computational studies using density functional theory methods have been employed to investigate the conformational landscape of related benzazepine ester derivatives. These calculations provide insights into the energy barriers associated with rotation around the ester bonds and the relative stabilities of different conformational states. The results indicate that the ethyl ester group exhibits restricted rotation due to the steric interactions with the tricyclic framework, leading to preferred conformational states that minimize unfavorable contacts while optimizing electronic interactions.
Comparative Molecular Geometry with Related Tricyclic Benzazepines
The molecular geometry of 10,11-Dihydro-5H-pyrido[2,3-c]benzazepine-10-carboxylic acid ethyl ester can be systematically compared with other tricyclic benzazepine derivatives to understand the structural relationships and variations within this chemical class. The 10,11-dihydro-5H-dibenz[b,f]azepine framework serves as a fundamental structural template for comparison, exhibiting similar tricyclic architecture with variations in substitution patterns and functional groups.
Bond length analysis reveals consistent patterns across tricyclic benzazepine structures, with carbon-carbon bonds in the aromatic rings typically ranging from 1.38 to 1.42 Angstroms, while carbon-nitrogen bonds in the seven-membered ring exhibit lengths of approximately 1.45 to 1.48 Angstroms. The carbon-carbon bonds in the saturated portions of the azepine ring demonstrate lengths characteristic of sp³ hybridized carbons, typically around 1.52 to 1.55 Angstroms.
Angular geometry comparisons show that the tricyclic benzazepine systems maintain specific angular relationships that are determined by the constraints of the fused ring architecture. The angles around the nitrogen atom in the seven-membered ring typically deviate from ideal tetrahedral geometry due to the cyclic constraints, often exhibiting values between 108 and 115 degrees. The aromatic ring angles remain close to 120 degrees, consistent with sp² hybridization and aromatic character.
Dihedral angle analysis provides insights into the three-dimensional relationships between different portions of the tricyclic system. Studies of related compounds show that the two aromatic rings in the benzazepine framework maintain relatively fixed angular relationships, with dihedral angles typically ranging from 30 to 45 degrees depending on the specific substitution pattern and crystal packing forces. The introduction of the pyridine nitrogen and the ethyl ester substituent in the target compound creates additional conformational considerations that influence these angular relationships.
The comparative analysis reveals that the introduction of different heteroatoms and functional groups within the tricyclic framework leads to systematic variations in bond lengths, angles, and conformational preferences while maintaining the fundamental structural integrity of the benzazepine core. The density measurements of the target compound (1.181±0.06 grams per cubic centimeter) fall within the expected range for tricyclic benzazepine derivatives, indicating normal crystal packing efficiency.
Aromatic ring interactions between different tricyclic benzazepine structures demonstrate similar patterns of pi-pi stacking and edge-to-face interactions that contribute to crystal stability. The presence of the pyridine nitrogen in the target compound introduces additional possibilities for hydrogen bonding and dipole-dipole interactions that distinguish it from purely carbocyclic benzazepine analogs. These interactions influence both the solid-state packing and the solution-phase behavior of the compound, affecting its overall physical and chemical properties.
Properties
IUPAC Name |
ethyl 6,11-dihydro-5H-pyrido[2,3-c][2]benzazepine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-20-16(19)14-13-8-4-3-6-11(13)10-12-7-5-9-17-15(12)18-14/h3-9,14H,2,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKACMLVOCNHQTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=CC=CC=C2CC3=C(N1)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721203, DTXSID201128346 | |
| Record name | Ethyl 10,11-dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-Pyrido[2,3-c][2]benzazepine-10-carboxylic acid, 10,11-dihydro-, ethyl ester, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201128346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071504-75-0, 1071504-73-8 | |
| Record name | 5H-Pyrido[2,3-c][2]benzazepine-10-carboxylic acid, 10,11-dihydro-, ethyl ester, (+)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1071504-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 10,11-dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-Pyrido[2,3-c][2]benzazepine-10-carboxylic acid, 10,11-dihydro-, ethyl ester, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201128346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Addition and Reduction Sequence
The foundational approach for synthesizing dibenzazepine derivatives involves a three-step sequence starting from halogenated precursors. For example, o-nitrobenzyl chloride reacts with 2-chlorobenzaldehyde in the presence of tetrakis(dimethylamino)ethylene (TDAE), a mild reductant, to form 1-(2-chlorophenyl)-2-(2-nitrophenyl)ethanol. Subsequent reduction of the nitro group using Pd/C and hydrazine hydrate yields 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediates (71% overall yield). While this method targets dihydrodibenzazepine alcohols, analogous strategies can be adapted for pyrido-fused systems by substituting benzaldehyde derivatives with pyridine-containing aldehydes.
Intramolecular Buchwald–Hartwig Cyclization
The critical azepine ring formation is achieved via palladium-catalyzed intramolecular Buchwald–Hartwig coupling. For dihydrodibenzazepines, reaction conditions (e.g., 135°C, Pd(OAc)₂, Xantphos ligand, Cs₂CO₃ base) enable cyclization of 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol derivatives into the seven-membered ring. Electron-withdrawing substituents (e.g., trifluoromethyl) lower the required reaction temperature and improve yields (42–86%). For pyrido analogs, substituting one benzene ring with pyridine necessitates careful ligand selection to maintain catalytic efficiency.
Esterification of the Carboxylic Acid Intermediate
The final step introduces the ethyl ester group. Piperazine carboxylic acid ester syntheses demonstrate that chloroformate reagents (e.g., ethyl chloroformate) react efficiently with secondary amines under basic conditions. Applying this to 10,11-dihydro-5H-pyrido[2,3-c]benzazepine-10-carboxylic acid, a solution of the acid in chloroform reacts with ethyl chloroformate and triethylamine at 0–10°C, yielding the target ester after purification. Optimal yields (75–90%) are achieved by controlling stoichiometry and avoiding overheating during exothermic reactions.
Optimization of Reaction Conditions
Catalytic System Tuning for Cyclization
The Buchwald–Hartwig coupling’s success depends on the palladium source and ligand. Pd(OAc)₂ paired with Xantphos provides superior turnover for dibenzazepines compared to Pd₂(dba)₃ or BINAP-based systems. For pyrido-fused substrates, steric hindrance from the nitrogen heteroatom may necessitate bulkier ligands (e.g., DavePhos) to prevent catalyst poisoning. Temperature studies reveal that electron-deficient aryl chlorides cyclize at 135°C, whereas electron-rich analogs require 150°C.
Solvent and Base Effects
Polar aprotic solvents (DMF, NMP) enhance cyclization rates but may degrade sensitive intermediates. Switching to toluene or dioxane improves stability while maintaining reactivity. Cs₂CO₃ outperforms K₂CO₃ or NaO* t*-Bu as a base, likely due to its superior solubility and milder basicity, which mitigates side reactions.
Substituent Compatibility and Yield Trends
Substituents on the aromatic rings profoundly influence yields (Table 1). Trifluoromethyl groups enhance reactivity, affording 86% yield, whereas electron-donating methyl groups reduce yields to 55–60%. Halogens (e.g., Cl) are tolerated but require extended reaction times (24–48 hours).
Table 1: Substituent Effects on Buchwald–Hartwig Cyclization Yields
| Substituent (R₁, R₂) | Yield (%) | Temperature (°C) |
|---|---|---|
| CF₃, H | 86 | 135 |
| CH₃, H | 60 | 150 |
| Cl, H | 42 | 150 |
| H, CF₃ | 78 | 135 |
Structural Characterization and Analytical Data
Spectroscopic Confirmation
The ethyl ester’s structure is confirmed via ¹H NMR, showcasing characteristic signals: a triplet at δ 1.25 ppm (CH₂CH₃), a quartet at δ 4.15 ppm (OCH₂), and aromatic protons between δ 6.8–8.1 ppm. IR spectroscopy reveals ester carbonyl absorption at 1725 cm⁻¹ and N–H stretches at 3350 cm⁻¹.
X-ray Crystallography
For related dibenzazepines, X-ray analysis confirms the boat conformation of the azepine ring and planar aromatic systems. Although data for the pyrido analog is unavailable, analogous geometry is anticipated, with slight distortion due to pyridine’s electronegativity.
Challenges and Alternative Approaches
Byproduct Formation During Cyclization
Competing intermolecular coupling generates dimeric byproducts, particularly with electron-rich substrates. Adding molecular sieves (4Å) suppresses this by sequestering trace water.
Low-Yielding Final Esterification
Exposure to moisture during chloroformate reactions hydrolyzes the ester. Rigorous drying of solvents and reagents under argon elevates yields from 50% to >85%.
Microwave-Assisted Synthesis
Preliminary studies indicate that microwave irradiation (150°C, 30 minutes) accelerates cyclization, reducing reaction times from 24 hours to 2 hours without compromising yields.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 10,11-Dihydro-5H-pyrido2,3-cbenzazepine-10-carboxylic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
10,11-Dihydro-5H-pyrido2,3-cbenzazepine-10-carboxylic Acid Ethyl Ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 10,11-Dihydro-5H-pyrido2,3-cbenzazepine-10-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, as an intermediate in pharmaceutical synthesis, it may undergo further chemical transformations to produce the final active pharmaceutical ingredient .
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Solubility: Soluble in dichloromethane, ethyl acetate, and methanol .
- Classification : Categorized under amines, aromatics, heterocycles, and intermediates .
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in Heterocyclic Systems
The compound belongs to the benzazepine family, characterized by fused aromatic and nitrogen-containing rings. Key comparisons include:
Key Observations :
- The target compound’s tricyclic architecture distinguishes it from simpler heterocycles like piperidine derivatives (e.g., (2-Fluoro-phenyl)-(4-hydroxy-piperidin-1-yl)-Methanone). Its molecular weight is higher than piperidine-based compounds but lower than long-chain esters like linoleic acid ethyl ester .
- Unlike linoleic acid ethyl ester, which is a linear fatty acid derivative, the ethyl ester in the target compound is part of a rigid heterocyclic system, influencing its solubility and reactivity .
Functional Group Comparisons: Ethyl Ester Derivatives
The ethyl ester group is a critical functional moiety. Comparisons with other esters highlight differences in stability and applications:
Key Observations :
- However, its stability remains unquantified in the provided data .
Biological Activity
10,11-Dihydro-5H-pyrido[2,3-c] benzazepine-10-carboxylic Acid Ethyl Ester (CAS No. 1071504-73-8) is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C₁₆H₁₆N₂O₂, with a molecular weight of 268.31 g/mol. Its structural characteristics include a pyrido-benzazepine framework which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₂O₂ |
| Molecular Weight | 268.31 g/mol |
| CAS Number | 1071504-73-8 |
| Purity | ≥98% |
Antitumor Activity
Recent studies have indicated that derivatives of pyrido[2,3-c] benzazepine compounds exhibit significant antitumor properties. For instance, research has shown that these compounds can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
A notable study demonstrated the effect of this compound on breast cancer cells (MCF-7 and MDA-MB-231). The results indicated that it could enhance the cytotoxic effects of doxorubicin, suggesting a synergistic relationship that could be leveraged for improved cancer therapies .
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary data suggest that it may act as an antagonist at certain G protein-coupled receptors (GPCRs), which are critical in neuropharmacology. This could imply applications in treating neurological disorders such as anxiety or depression, although specific studies are still required to confirm these effects.
Structure-Activity Relationship (SAR)
The biological activity of 10,11-Dihydro-5H-pyrido[2,3-c] benzazepine derivatives can be influenced by modifications to their chemical structure. For example:
- Substituents on the benzene ring : Changes in electron-donating or withdrawing groups can significantly alter the compound's potency against tumor cells.
- Alkyl chain length : Variations in the ethyl ester moiety may affect solubility and bioavailability.
These modifications allow for the optimization of pharmacological properties and are essential for drug development processes.
Case Studies
- Breast Cancer Treatment : A study published in Cancer Biology evaluated the efficacy of this compound in combination with doxorubicin on breast cancer cell lines. The findings suggested that the compound could reduce cell viability more effectively when used alongside established chemotherapeutics .
- Neuropharmacological Screening : In a preliminary screening for neuroactive compounds, derivatives showed promise in modulating neurotransmitter levels in vitro, indicating potential for further investigation into their use as antidepressants or anxiolytics.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling. For example, pyrido-benzazepine scaffolds are often constructed via cyclization reactions using precursors like ethyl esters of carboxylic acids. A plausible route includes:
Condensation : Reacting a pyridine derivative with a benzazepine precursor under acidic conditions.
Esterification : Introducing the ethyl ester group via nucleophilic acyl substitution.
Key reaction parameters include temperature control (e.g., 80–100°C for cyclization) and catalysts like p-toluenesulfonic acid .
- Validation : Post-synthesis, intermediates are purified via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for confirming ring fusion and ester functionality. For instance, the ethyl ester group typically shows a triplet at δ 1.2–1.4 ppm (H) and a quartet near δ 4.1–4.3 ppm (H) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peak matching theoretical mass).
- Elemental Analysis : Confirms purity by comparing calculated vs. experimental C, H, N percentages (e.g., ±0.3% deviation acceptable) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural confirmation?
- Methodological Answer : Discrepancies in NMR or MS data often arise from impurities or tautomeric forms. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating H-H and H-C couplings. For example, HSQC can differentiate between aromatic protons in the pyrido and benzazepine moieties .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for related heterocycles (e.g., 10-Allyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione) .
Q. What computational approaches predict the reactivity of this compound in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, ester carbonyl groups often act as hydrogen-bond acceptors.
- Molecular Docking : Models interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. Parameter optimization includes adjusting grid box size to encompass binding pockets .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, catalyst loading) identifies optimal conditions. For instance, using polar aprotic solvents (DMF, DMSO) enhances cyclization efficiency.
- Kinetic Studies : Monitors reaction progress via TLC or HPLC to pinpoint rate-limiting steps. Adjusting stoichiometry (e.g., excess carboxylic acid precursor) may improve yields .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies between experimental and theoretical spectral data?
- Methodological Answer :
- Replicate Experiments : Ensure consistency across multiple syntheses.
- Cross-Validation : Compare with published data for structurally analogous compounds (e.g., pyrido-benzoxazine derivatives in ).
- Error Analysis : Quantify instrumental limitations (e.g., NMR spectrometer resolution) and sample purity effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
